molecular formula C9H14N2O2 B2481479 4-((5-Methylisoxazol-4-yl)methyl)morpholine CAS No. 1862740-88-2

4-((5-Methylisoxazol-4-yl)methyl)morpholine

Cat. No. B2481479
CAS RN: 1862740-88-2
M. Wt: 182.223
InChI Key: JRTYTVDVKIMTOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including structures similar to 4-((5-Methylisoxazol-4-yl)methyl)morpholine, often involves refluxing and specific reactions with chlorides or other reagents. For example, a related compound was synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, with structure confirmation by single crystal X-ray diffraction studies (Mamatha et al., 2019).

Molecular Structure Analysis

The molecular structure of similar morpholine derivatives is often analyzed using single-crystal X-ray diffraction, revealing characteristics such as the monoclinic system and specific lattice parameters (Mamatha et al., 2019). This analysis helps in understanding the spatial arrangement of atoms and the geometry of the compound.

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions, like cycloaddition reactions, which are crucial for synthesizing spiro-derivatives and studying their kinetics (Beltrame & Gelli, 1986). These reactions help in extending the chemical frameworks and understanding the reactivity patterns of such compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the application and handling of the compounds. For morpholine derivatives, these properties can significantly vary based on the substituents and the overall molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, stability under various conditions, and interaction with biological molecules, define the potential applications of morpholine derivatives. For instance, the synthesis and structure elucidation of related compounds provide insights into their potential biological activities and chemical behaviors (Kulakov et al., 2015).

Scientific Research Applications

Polymorphs and Crystal Engineering

A study on the polymorphic modifications of morpholin-4-ium derivatives highlights the influence of crystallization conditions on the crystal structure, revealing insights into kinetic and thermodynamic control in crystal engineering. This research underlines the significance of intermolecular interactions and non-charge-assisted hydrogen bonds in determining polymorph stability and properties (Shishkina et al., 2017).

Organic Synthesis and Drug Design

Benzimidazoles containing morpholine skeletons have been synthesized for potential use as glucosidase inhibitors with antioxidant activity. This research provides a foundation for designing new therapeutic agents targeting diabetes and oxidative stress-related diseases (Özil et al., 2018).

Neuroprotection and Pharmacology

Investigations into amino acid derivatives with morpholine structures have led to the development of neuroprotective agents, illustrating the compound's utility in pharmacological research aimed at treating neurodegenerative conditions (Krogsgaard‐Larsen et al., 1991).

Antimicrobial Activities

Research on triazole derivatives featuring morpholine demonstrates their potential as antimicrobial agents. This work contributes to the ongoing search for new treatments against resistant microbial strains (Bektaş et al., 2010).

Antioxidant Properties and QSAR Analysis

A QSAR analysis of thiazol-5-yl derivatives incorporating morpholine has elucidated the structure-activity relationships governing antioxidant activities. This research aids in the rational design of antioxidant compounds for potential therapeutic applications (Drapak et al., 2019).

Corrosion Inhibition

Studies on morpholine derivatives as corrosion inhibitors offer insights into their application in protecting metals against corrosion, particularly in acidic environments. This research is crucial for industrial applications where material longevity and integrity are paramount (Rbaa et al., 2019).

Hypoglycemic and Anti-inflammatory Activities

The synthesis and evaluation of thiazolidine-2,4-diones incorporating morpholine have demonstrated significant hypoglycemic and anti-inflammatory activities, underscoring the potential of these compounds in treating diabetes and inflammation-related disorders (Karumanchi et al., 2019).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus could be on either synthetic routes or chemical reactions of the nucleus or the several biological activities of the isoxazole derivatives . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .

Mechanism of Action

properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-8-9(6-10-13-8)7-11-2-4-12-5-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTYTVDVKIMTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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